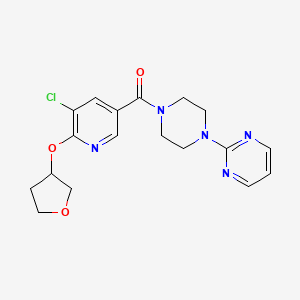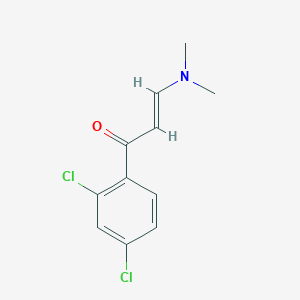
3-(4-Chlorophenyl)-5-((4-fluorobenzyl)thio)-4H-1,2,4-triazol-4-amine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
3-(4-Chlorophenyl)-5-((4-fluorobenzyl)thio)-4H-1,2,4-triazol-4-amine, also known as CFMTA, is a chemical compound that has recently gained attention in scientific research. CFMTA belongs to the class of triazole compounds, which have been known for their diverse biological activities.
Mecanismo De Acción
The mechanism of action of 3-(4-Chlorophenyl)-5-((4-fluorobenzyl)thio)-4H-1,2,4-triazol-4-amine is not fully understood. However, studies have suggested that 3-(4-Chlorophenyl)-5-((4-fluorobenzyl)thio)-4H-1,2,4-triazol-4-amine inhibits the activity of enzymes involved in cancer cell growth and bacterial metabolism. 3-(4-Chlorophenyl)-5-((4-fluorobenzyl)thio)-4H-1,2,4-triazol-4-amine may also modulate the immune response, leading to its anti-inflammatory effects.
Biochemical and Physiological Effects
3-(4-Chlorophenyl)-5-((4-fluorobenzyl)thio)-4H-1,2,4-triazol-4-amine has been shown to have a variety of biochemical and physiological effects. In cancer cells, 3-(4-Chlorophenyl)-5-((4-fluorobenzyl)thio)-4H-1,2,4-triazol-4-amine inhibits cell growth and induces apoptosis. 3-(4-Chlorophenyl)-5-((4-fluorobenzyl)thio)-4H-1,2,4-triazol-4-amine has also been shown to inhibit bacterial growth by disrupting bacterial metabolism. In addition, 3-(4-Chlorophenyl)-5-((4-fluorobenzyl)thio)-4H-1,2,4-triazol-4-amine has been shown to have anti-inflammatory effects by modulating the immune response.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One advantage of using 3-(4-Chlorophenyl)-5-((4-fluorobenzyl)thio)-4H-1,2,4-triazol-4-amine in lab experiments is its high purity and stability. 3-(4-Chlorophenyl)-5-((4-fluorobenzyl)thio)-4H-1,2,4-triazol-4-amine has also been shown to have low toxicity in vitro and in vivo. However, one limitation of using 3-(4-Chlorophenyl)-5-((4-fluorobenzyl)thio)-4H-1,2,4-triazol-4-amine is its limited solubility in aqueous solutions, which may affect its bioavailability in certain experiments.
Direcciones Futuras
There are several potential future directions for research on 3-(4-Chlorophenyl)-5-((4-fluorobenzyl)thio)-4H-1,2,4-triazol-4-amine. One area of interest is its potential use in combination with other cancer treatments to enhance their efficacy. Additionally, further studies are needed to fully understand the mechanism of action of 3-(4-Chlorophenyl)-5-((4-fluorobenzyl)thio)-4H-1,2,4-triazol-4-amine and its potential use in treating bacterial infections and inflammatory disorders. Finally, studies are needed to optimize the synthesis of 3-(4-Chlorophenyl)-5-((4-fluorobenzyl)thio)-4H-1,2,4-triazol-4-amine to improve its yield and purity.
Métodos De Síntesis
The synthesis of 3-(4-Chlorophenyl)-5-((4-fluorobenzyl)thio)-4H-1,2,4-triazol-4-amine involves the reaction of 4-chloroaniline with 4-fluorobenzyl chloride to form 4-(4-fluorobenzyl)aniline. This intermediate is then reacted with thiosemicarbazide to form 3-(4-chlorophenyl)-5-((4-fluorobenzyl)thio)-4H-1,2,4-triazol-4-amine. The synthesis of 3-(4-Chlorophenyl)-5-((4-fluorobenzyl)thio)-4H-1,2,4-triazol-4-amine has been optimized to produce high yields and purity.
Aplicaciones Científicas De Investigación
3-(4-Chlorophenyl)-5-((4-fluorobenzyl)thio)-4H-1,2,4-triazol-4-amine has been studied for its potential use in cancer treatment. Studies have shown that 3-(4-Chlorophenyl)-5-((4-fluorobenzyl)thio)-4H-1,2,4-triazol-4-amine inhibits the growth of cancer cells in vitro and in vivo. 3-(4-Chlorophenyl)-5-((4-fluorobenzyl)thio)-4H-1,2,4-triazol-4-amine has also been studied for its potential use in treating bacterial infections, as it has been shown to have antibacterial activity against a variety of bacterial strains. Additionally, 3-(4-Chlorophenyl)-5-((4-fluorobenzyl)thio)-4H-1,2,4-triazol-4-amine has been studied for its potential use as an anti-inflammatory agent.
Propiedades
IUPAC Name |
3-(4-chlorophenyl)-5-[(4-fluorophenyl)methylsulfanyl]-1,2,4-triazol-4-amine |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H12ClFN4S/c16-12-5-3-11(4-6-12)14-19-20-15(21(14)18)22-9-10-1-7-13(17)8-2-10/h1-8H,9,18H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MNLAUIFEBVVSIX-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1CSC2=NN=C(N2N)C3=CC=C(C=C3)Cl)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H12ClFN4S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
334.8 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-(4-Chlorophenyl)-5-((4-fluorobenzyl)thio)-4H-1,2,4-triazol-4-amine | |
CAS RN |
578733-60-5 |
Source


|
| Record name | 3-(4-CHLOROPHENYL)-5-((4-FLUOROBENZYL)THIO)-4H-1,2,4-TRIAZOL-4-AMINE | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![[4-[(6-Cyclopropylpyridazin-3-yl)oxymethyl]piperidin-1-yl]-(oxan-2-yl)methanone](/img/structure/B2705435.png)

![N-[1-(furan-2-yl)propan-2-yl]cyclopropanecarboxamide](/img/structure/B2705439.png)
![Methyl 2-methyl-2-[(propan-2-yl)amino]propanoate](/img/structure/B2705440.png)

![1-[1,2,4]Triazolo[4,3-A]pyridin-3-ylethanamine](/img/structure/B2705444.png)

![2-[1-(Cyclohex-3-ene-1-carbonyl)piperidin-4-yl]-6-cyclopropylpyridazin-3-one](/img/structure/B2705446.png)

![2-(4-benzyl-1,5-dioxo-4,5-dihydro-[1,2,4]triazolo[4,3-a]quinazolin-2(1H)-yl)-N-(3,5-dimethoxyphenyl)acetamide](/img/structure/B2705449.png)


